2-phenyl-N-(thiophen-2-ylmethyl)cyclopropane-1-carboxamide
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Overview
Description
2-phenyl-N-(thiophen-2-ylmethyl)cyclopropane-1-carboxamide is a compound that features a cyclopropane ring substituted with a phenyl group and a thiophen-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(thiophen-2-ylmethyl)cyclopropane-1-carboxamide typically involves the cyclopropanation of a suitable precursor followed by functional group modifications. One common approach is the reaction of a phenyl-substituted cyclopropane carboxylic acid with thiophen-2-ylmethylamine under appropriate conditions to form the desired carboxamide. The reaction conditions often include the use of coupling agents and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(thiophen-2-ylmethyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to the corresponding amine.
Substitution: The phenyl and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-phenyl-N-(thiophen-2-ylmethyl)cyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-phenyl-N-(thiophen-2-ylmethyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiophene ring can interact with biological macromolecules, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Similar structure but with a sulfonamide group instead of a thiophen-2-ylmethyl group.
2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide: Contains a thiophene ring but with different substituents.
Uniqueness
2-phenyl-N-(thiophen-2-ylmethyl)cyclopropane-1-carboxamide is unique due to the presence of both a cyclopropane ring and a thiophene ring, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for various applications .
Properties
IUPAC Name |
2-phenyl-N-(thiophen-2-ylmethyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS/c17-15(16-10-12-7-4-8-18-12)14-9-13(14)11-5-2-1-3-6-11/h1-8,13-14H,9-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZCOTCJFPRKKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NCC2=CC=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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